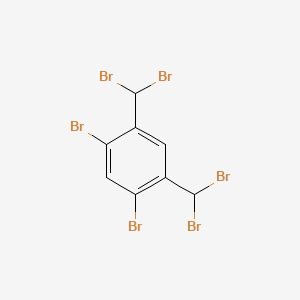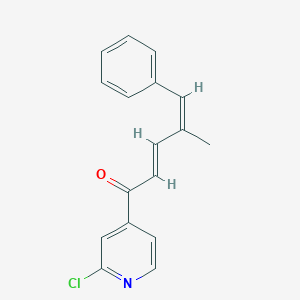
(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, commonly known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of complex organic compounds, including those similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, has been extensively explored for their potential applications in materials science and molecular electronics. For instance, the facile preparation and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been detailed, revealing insights into their structural and electronic properties through various spectroscopic techniques and computational studies (Khalid et al., 2020). These compounds exhibit potential for applications in nonlinear optics and as molecular switches due to their unique electronic configurations and photophysical properties.
Molecular Architecture
Research has also focused on the development of supramolecular architectures through the self-assembly of chalcone derivatives and substituted diazo-β-diketones. The study of pyridyl chalcones and their ability to form complex structures via non-covalent interactions highlights the potential of these compounds in designing new materials with specific optical or electronic properties (Prajapati et al., 2008). Such research underscores the importance of (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one and related compounds in the development of advanced materials.
Catalytic Activity
The catalytic properties of palladium(II) complexes, incorporating ligands structurally related to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, have been explored for their efficacy in facilitating the Heck reaction. This research highlights the significance of these compounds in synthetic chemistry, offering a pathway to efficiently create carbon-carbon bonds, a foundational aspect of organic synthesis (Das et al., 2009).
Optical Properties
The exploration of the optical properties of compounds similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one has led to the synthesis of new chromophores with potential applications in organic electronics and photonics. Studies on extended π-conjugated organic materials based on methyl pyridinium compounds demonstrate the impact of molecular structure on the optical and nonlinear optical properties, offering insights into the design of novel materials for electronic and photonic applications (Antony et al., 2019).
Propriétés
IUPAC Name |
(2E,4Z)-1-(2-chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-13(11-14-5-3-2-4-6-14)7-8-16(20)15-9-10-19-17(18)12-15/h2-12H,1H3/b8-7+,13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSEVLGRUTHGK-ZXAHDXGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



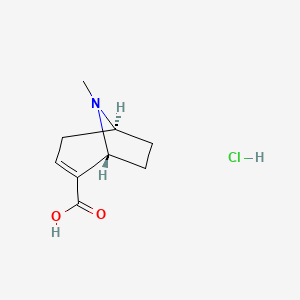
![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)
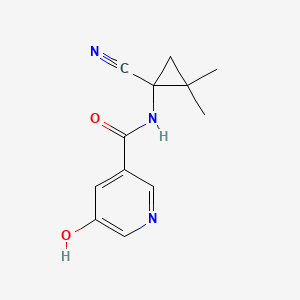
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
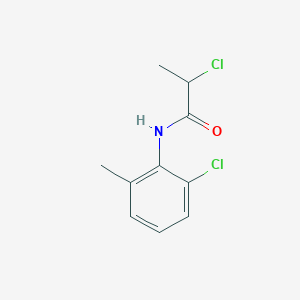
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

